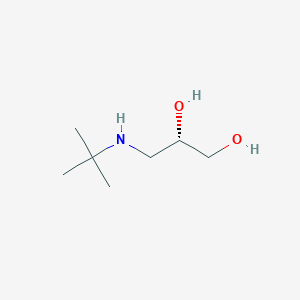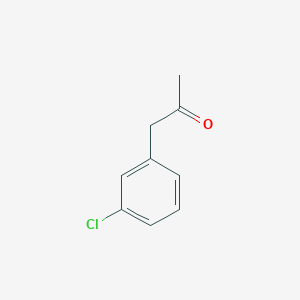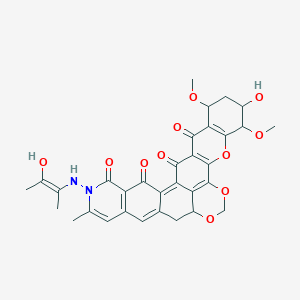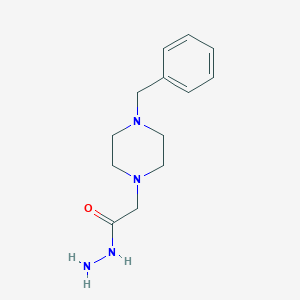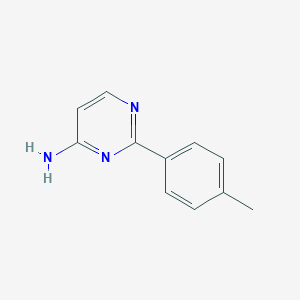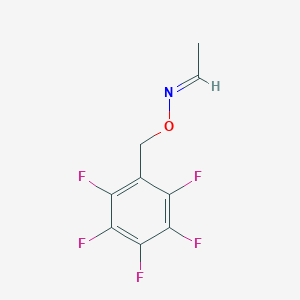![molecular formula C7H9ClN2O2S B045397 Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate CAS No. 111608-52-7](/img/structure/B45397.png)
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is a chemical compound that has shown promising results in scientific research applications. It is a synthetic compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in disease processes. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is its potential as a therapeutic agent for various diseases. It has also been shown to have antimicrobial and antifungal properties, which may make it useful in the development of new antibiotics. However, one of the limitations of Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is its toxicity. It has been shown to be toxic to certain cell types at high concentrations, which may limit its use in clinical settings.
Future Directions
There are several future directions for research on Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate. One direction is to further explore its potential as a therapeutic agent for various diseases. Another direction is to investigate its antimicrobial and antifungal properties and its potential use in the development of new antibiotics. Additionally, further research is needed to understand its mechanism of action and to address its toxicity concerns.
Conclusion:
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is a synthetic compound that has shown promising results in scientific research applications. It has been synthesized using various methods and has been extensively studied for its potential use as a therapeutic agent. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in disease processes. Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate has various biochemical and physiological effects, including inhibiting the growth of cancer cells and reducing inflammation in the brain. While it has potential as a therapeutic agent, its toxicity concerns need to be addressed. Future research directions include further exploration of its therapeutic potential, investigation of its antimicrobial and antifungal properties, and understanding its mechanism of action and toxicity concerns.
Synthesis Methods
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate has been synthesized using various methods. One of the most common methods is the reaction between 4-(chloromethyl)-1,3-thiazole-2-carboxylic acid and ethyl carbamate in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The product is then purified using column chromatography or recrystallization.
Scientific Research Applications
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate has been extensively studied for its potential use as a therapeutic agent. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antimicrobial and antifungal properties.
properties
CAS RN |
111608-52-7 |
|---|---|
Product Name |
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate |
Molecular Formula |
C7H9ClN2O2S |
Molecular Weight |
220.68 g/mol |
IUPAC Name |
ethyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C7H9ClN2O2S/c1-2-12-7(11)10-6-9-5(3-8)4-13-6/h4H,2-3H2,1H3,(H,9,10,11) |
InChI Key |
ULTYBEAJUYCZEN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=NC(=CS1)CCl |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CCl |
synonyms |
Carbamic acid, [4-(chloromethyl)-2-thiazolyl]-, ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




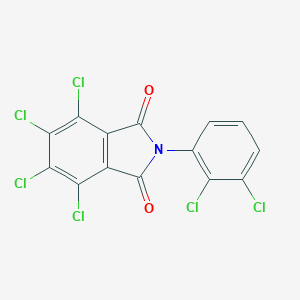
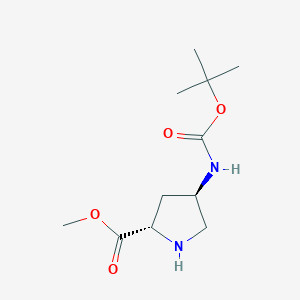
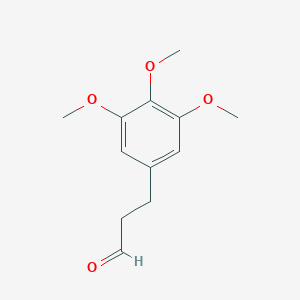

![Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B45333.png)
